1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone
CAS No.: 1019547-53-5
Cat. No.: VC2624579
Molecular Formula: C14H18FNO
Molecular Weight: 235.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019547-53-5 |
|---|---|
| Molecular Formula | C14H18FNO |
| Molecular Weight | 235.3 g/mol |
| IUPAC Name | 1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H18FNO/c1-10-4-3-7-16(9-10)14-6-5-12(11(2)17)8-13(14)15/h5-6,8,10H,3-4,7,9H2,1-2H3 |
| Standard InChI Key | XCRXOYDQRBYDEP-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)C)F |
| Canonical SMILES | CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)C)F |
Introduction
Chemical Structure and Properties
1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone features a phenyl ring with three key functional groups: a fluorine atom at the 3-position, a 3-methylpiperidin-1-yl group at the 4-position, and an acetyl (ethanone) group. This structural arrangement contributes to its unique chemical behavior and potential applications in pharmaceutical research and organic synthesis.
The compound is characterized by the following identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 1019547-53-5 |
| Molecular Formula | C₁₄H₁₈FNO |
| Molecular Weight | 235.3 g/mol |
| IUPAC Name | 1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H18FNO/c1-10-4-3-7-16(9-10)14-6-5-12(11(2)17)8-13(14)15/h5-6,8,10H,3-4,7,9H2,1-2H3 |
| Standard InChIKey | XCRXOYDQRBYDEP-UHFFFAOYSA-N |
| Density | 1.082±0.06 g/cm³ (Predicted) |
| Boiling Point | 361.9±32.0 °C (Predicted) |
| pKa | 2.36±0.40 (Predicted) |
| Hazard Classification | IRRITANT |
The compound's fluorine substituent contributes to its lipophilicity and metabolic stability, while the piperidine moiety provides a basic nitrogen center that can participate in hydrogen bonding and other molecular interactions. The acetyl group serves as a reactive site for various chemical transformations .
Chemical Reactivity
The 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone molecule presents several sites for chemical reactivity:
Ketone Functionality
The acetyl group can participate in numerous reactions typical of ketones:
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Nucleophilic addition reactions with hydride donors, organometallic reagents, or amines
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Condensation reactions such as aldol condensation, Claisen-Schmidt condensation, or Wittig reactions
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Reduction to the corresponding alcohol or complete reduction to the alkyl derivative
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Oxidation to carboxylic acid derivatives
Piperidine Nitrogen
The tertiary amine within the piperidine ring can:
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Act as a base in acid-base reactions
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Serve as a nucleophile in alkylation or acylation reactions
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Form quaternary ammonium salts with alkyl halides
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Undergo N-oxidation reactions
Aromatic Ring
The fluorinated aromatic ring can participate in:
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Electrophilic aromatic substitution reactions (though with altered regiochemistry due to the existing substituents)
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Further nucleophilic aromatic substitution of the fluorine (under forcing conditions)
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Metalation reactions for further functionalization
Comparative Analysis with Structurally Related Compounds
To better understand the distinctive properties of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, a comparison with structurally related compounds provides valuable insights:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone | C₁₄H₁₈FNO | 235.3 g/mol | 3-methylpiperidinyl group | 1019547-53-5 |
| 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone | C₁₄H₁₈FNO | 235.3 g/mol | 4-methylpiperidinyl group | 351039-00-4 |
| 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone | C₁₃H₁₇FN₂O | 236.28 g/mol | 4-methylpiperazinyl group | 351039-34-4 |
| 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine | C₁₃H₂₀FN₃ | 237.32 g/mol | Contains amine instead of ketone | 1019552-56-7 |
| 4'-Piperidinoacetophenone | C₁₃H₁₇NO | 203.28 g/mol | Lacks fluorine, piperidinyl at para position | 10342-85-5 |
Position Isomerism Effects
The comparison between 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone and 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone reveals the impact of methyl group position within the piperidine ring. This subtle structural difference can significantly affect the compound's three-dimensional shape, lipophilicity, and potential binding interactions with biological targets .
Functional Group Influence
Comparing the acetyl compound with its amine analog (1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine) demonstrates how functional group conversion dramatically alters chemical reactivity, with the amine providing a different set of potential reactions and biological interactions compared to the ketone.
Analytical Characterization
Spectroscopic and analytical techniques commonly employed to characterize 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon (¹³C) NMR spectroscopy provide detailed structural information. The aromatic region would show characteristic coupling patterns influenced by the fluorine substituent, while the piperidine signals would appear in the aliphatic region with distinctive coupling patterns due to the methyl substitution .
Mass Spectrometry
Mass spectrometric analysis would typically show characteristic fragmentation patterns including:
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Molecular ion peak at m/z 235
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Fragmentation of the acetyl group (loss of 43 mass units)
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Cleavage patterns within the piperidine ring
Infrared Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
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